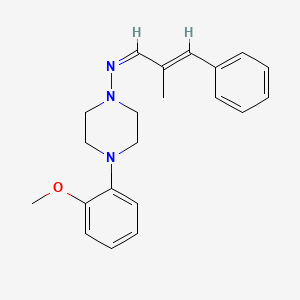
N-(2-chloro-6-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-6-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine, also known as CFMZ, is a synthetic compound that has gained attention in the scientific community due to its potential use in the treatment of various diseases. CFMZ is a piperazine derivative that has shown promising results in several preclinical studies.
作用機序
The exact mechanism of action of N-(2-chloro-6-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine is not fully understood. However, it is believed that this compound acts as a dual serotonin and norepinephrine reuptake inhibitor (SNRI). This means that this compound increases the levels of serotonin and norepinephrine in the brain by blocking their reuptake. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can improve mood and reduce pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce pain. This compound has also been shown to increase the levels of dopamine in the brain, which can improve motivation and reward-seeking behavior. Additionally, this compound has been shown to have antioxidant properties, which can protect against oxidative stress.
実験室実験の利点と制限
One advantage of using N-(2-chloro-6-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine in lab experiments is that it has shown to be effective in various preclinical models. This means that it has the potential to be used in the treatment of various diseases. However, one limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood. This can make it difficult to design experiments to fully understand its effects.
将来の方向性
There are several future directions for the research on N-(2-chloro-6-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine. One direction is to further investigate its mechanism of action to fully understand how it works. Another direction is to study its effects in clinical trials to determine its safety and efficacy in humans. Additionally, there is a need to study the long-term effects of this compound and its potential for abuse. Finally, there is a need to investigate the potential use of this compound in the treatment of other diseases such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in several preclinical studies for its potential use in the treatment of various diseases. This compound acts as a dual SNRI, which can increase the levels of serotonin and norepinephrine in the brain, leading to an improvement in mood and a reduction in pain. This compound has several biochemical and physiological effects, including its antioxidant properties. While this compound has advantages for lab experiments, its exact mechanism of action is not fully understood. There are several future directions for research on this compound, including further investigation of its mechanism of action and its potential use in the treatment of other diseases.
合成法
The synthesis of N-(2-chloro-6-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine involves the reaction between 2-chloro-6-fluorobenzaldehyde and 2-methoxyphenylpiperazine in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified by recrystallization. The yield of the synthesis method is around 60%.
科学的研究の応用
N-(2-chloro-6-fluorobenzylidene)-4-(2-methoxyphenyl)-1-piperazinamine has been extensively studied in preclinical models for its potential use in the treatment of various diseases such as depression, anxiety, and neuropathic pain. This compound has shown to be effective in reducing the symptoms of depression and anxiety in animal models. It has also been shown to have analgesic effects in neuropathic pain models.
特性
IUPAC Name |
(Z)-1-(2-chloro-6-fluorophenyl)-N-[4-(2-methoxyphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3O/c1-24-18-8-3-2-7-17(18)22-9-11-23(12-10-22)21-13-14-15(19)5-4-6-16(14)20/h2-8,13H,9-12H2,1H3/b21-13- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMYVUJRJTUGJH-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C\C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5911896.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)


![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)
![4-methyl-N'-[1-(5-methyl-2-thienyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5911922.png)


![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)

![N-(4-acetylphenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5911971.png)
